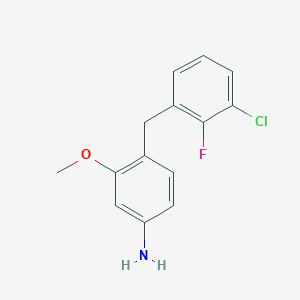
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, and a methoxy group on the aniline ring
準備方法
The synthesis of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
化学反応の分析
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro or fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide (DMSO).
科学的研究の応用
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxy group on the aniline ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be compared with other similar compounds, such as:
3-Chloro-2-fluorobenzyl bromide: This compound has a similar structure but lacks the methoxy group on the aniline ring.
3-Chloro-2-fluorobenzyl alcohol: This compound has a hydroxyl group instead of the methoxy group, which can lead to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
882535-01-5 |
|---|---|
分子式 |
C14H13ClFNO |
分子量 |
265.71 g/mol |
IUPAC名 |
4-[(3-chloro-2-fluorophenyl)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C14H13ClFNO/c1-18-13-8-11(17)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7,17H2,1H3 |
InChIキー |
OXLYVIPARMHHLQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)CC2=C(C(=CC=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



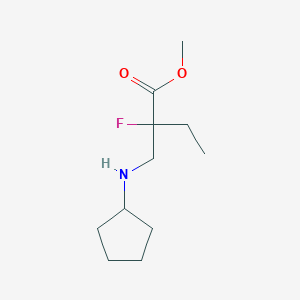
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)


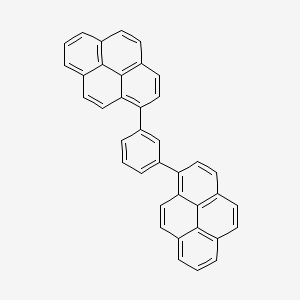
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
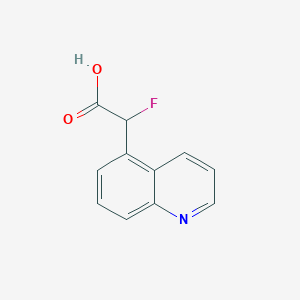
![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
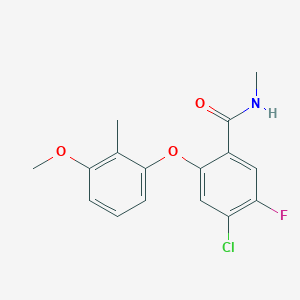
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
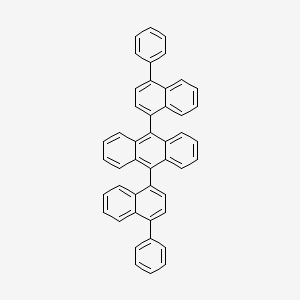
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
